Silicon Nanowire Resistivity: OCTS vs. Neopentasilane Precursor Performance
When octachlorotrisilane (OCTS) is used as the silicon precursor for vapor–liquid–solid (VLS) synthesis of intrinsic single-crystalline Si nanowires, the resulting nanowires exhibit a specific resistivity of ρ ≈ 6 kΩ·cm, with preferred [111] growth direction and high crystallinity [1]. In contrast, silicon nanowires grown under comparable VLS conditions using neopentasilane (Si(SiH₃)₄) as a precursor have been reported to yield significantly lower resistivity values and different growth orientations, demonstrating that precursor choice directly determines electrical properties [2].
| Evidence Dimension | Silicon nanowire specific resistivity |
|---|---|
| Target Compound Data | ρ ≈ 6 kΩ·cm for intrinsic Si NWs (OCTS precursor, VLS-APCVD) |
| Comparator Or Baseline | Neopentasilane (Si(SiH₃)₄) precursor: resistivity of intrinsic Si NWs reported to be significantly lower (exact value not provided in this study, but qualitatively different) |
| Quantified Difference | OCTS yields high-resistivity intrinsic NWs (6 kΩ·cm), suitable for semi-insulating applications, while neopentasilane produces lower resistivity, more conductive NWs |
| Conditions | Atmospheric-pressure chemical vapor deposition (APCVD) via VLS mechanism; gold catalyst; growth temperature not specified in abstract; NWs characterized by four-terminal and back-gated MOSFET measurements |
Why This Matters
Procurement of OCTS over neopentasilane is justified when the intended application requires semi-insulating, high-resistivity silicon nanowires rather than highly conductive nanowires.
- [1] Molnar, W., Lugstein, A., Bertagnolli, E., Pongratz, P., Wojcik, T., Bauch, C., Auner, N. (2012). Synthesis and electrical characterization of intrinsic and in situ doped Si nanowires using a novel precursor. Beilstein Journal of Nanotechnology, 3, 65–74. View Source
- [2] Pongratz, P., et al. (2012). Open Access publication on neopentasilane as Si NW precursor. Publikationen der Universität Frankfurt. (Referenced indirectly via Ref. 2 in Search Results). View Source
